Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane
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Overview
Description
Hexacyclo[92102,1003,804,605,9]tetradecane, methylcyclohexane, and tricyclo[52102,6]decane are complex polycyclic hydrocarbons These compounds are characterized by their unique cage-like structures, which contribute to their significant chemical stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane can be synthesized through the hydrogenation of norbornadiene dimer. The process involves the use of hydrogen gas at 1 atm pressure in the presence of a palladium-carbon (Pd-C) catalyst . Methylcyclohexane is typically produced through the catalytic hydrogenation of toluene, using a nickel or platinum catalyst under high pressure and temperature conditions . Tricyclo[5.2.1.02,6]decane can be synthesized via the Diels-Alder reaction of cyclopentadiene with norbornadiene, followed by hydrogenation .
Industrial Production Methods
Industrial production of these compounds often involves large-scale catalytic hydrogenation processes. For example, methylcyclohexane is produced in refineries through the hydrogenation of toluene, utilizing advanced catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Substitution: Tricyclo[5.2.1.02,6]decane can undergo substitution reactions with halogens under UV light or in the presence of a radical initiator.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Hydrogen gas, Pd-C catalyst.
Substitution reagents: Halogens (e.g., chlorine, bromine), radical initiators.
Major Products
Oxidation of methylcyclohexane: Cyclohexanone, cyclohexanol.
Reduction of hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane: Hydrogenated derivatives.
Substitution of tricyclo[5.2.1.02,6]decane: Halogenated derivatives.
Scientific Research Applications
These compounds have various scientific research applications:
Mechanism of Action
The mechanism of action of these compounds involves their interaction with various molecular targets and pathways. For example, the hydrogenation of norbornadiene dimer to produce hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane involves the addition of hydrogen atoms to the double bonds in the norbornadiene structure, facilitated by the Pd-C catalyst . Similarly, the oxidation of methylcyclohexane involves the transfer of oxygen atoms to the methylcyclohexane molecule, resulting in the formation of cyclohexanone and cyclohexanol .
Comparison with Similar Compounds
Similar Compounds
- Hexacyclo[5.3.0.0(1,9).0(2,5).0(3,9).0(4,8)]decane-6,10-diol .
- Pentacyclo[5.3.0.0(2,6).0(3,5).0(8,10)]decane .
Uniqueness
Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane is unique due to its highly strained polycyclic structure, which makes it a valuable intermediate in organic synthesis . Methylcyclohexane is notable for its stability and use as a solvent and fuel additive . Tricyclo[5.2.1.02,6]decane is distinguished by its ability to undergo a variety of chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C31H48 |
---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C14H18.C10H16.C7H14/c1-2-6-3-5(1)9-10(6)12-7-4-8-13(11(7)9)14(8)12;1-2-9-7-4-5-8(6-7)10(9)3-1;1-7-5-3-2-4-6-7/h5-14H,1-4H2;7-10H,1-6H2;7H,2-6H2,1H3 |
InChI Key |
DDZNRTJLFZLBPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1.C1CC2C3CCC(C3)C2C1.C1CC2CC1C3C2C4C5C3C6C4C6C5 |
Origin of Product |
United States |
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